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Compound of Interest

Compound Name:
Didecyldimethylammonium

bromide

Cat. No.: B1194856 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Compound Identification: Didecyldimethylammonium bromide (DDAB) CAS Number: 2390-

68-3 Molecular Formula: C₂₂H₄₈BrN Synonyms: DDAB, Di-n-decyldimethylammonium bromide

This technical guide provides an in-depth overview of the spectral properties of

Didecyldimethylammonium bromide (DDAB), a quaternary ammonium compound with

significant applications as a surfactant and antimicrobial agent. The following sections detail its

characteristic spectral data, the experimental protocols for obtaining this information, and a

visualization of its mechanism of action.

Spectral Data Summary
The spectral data for Didecyldimethylammonium bromide is summarized below, providing

key values for its identification and characterization.

Table 1: FT-IR Spectral Data
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Wavenumber (cm⁻¹) Assignment Intensity

2931 - 2845 C-H stretch (alkyl chains) Strong

1470 C-H bend (methylene) Moderate

1020 C-N stretch (aliphatic) Weak

940 C-H out-of-plane bend Weak

Note: The presence of a quaternary ammonium group can also be inferred from the overall

spectral features.

Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

3.528 m 4H N⁺-CH₂-

3.404 s 6H N⁺-(CH₃)₂

1.710 m 4H N⁺-CH₂-CH₂-

1.26 - 1.36 m 28H -(CH₂)₇-

0.880 t 6H -CH₃

Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 3: ¹³C NMR Spectral Data
No specific indexed data was found in the search results for Didecyldimethylammonium
bromide (CAS 2390-68-3). General ranges for similar quaternary ammonium compounds

suggest the following approximate shifts:
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Chemical Shift (δ, ppm) Assignment

~64 N⁺-CH₂-

~51 N⁺-(CH₃)₂

~32 -CH₂- (alkyl chain)

~29 -CH₂- (alkyl chain)

~26 -CH₂- (alkyl chain)

~22 -CH₂- (alkyl chain)

~14 -CH₃

Table 4: Mass Spectrometry Data
m/z Ion Method

326 [M-Br]⁺ ESI-MS

M represents the Didecyldimethylammonium cation.

Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in DDAB.

Methodology: Attenuated Total Reflectance (ATR) FT-IR is a suitable method for solid samples.

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

Record a background spectrum of the empty ATR stage.

Sample Preparation: Place a small amount of solid DDAB powder directly onto the ATR

crystal, ensuring complete coverage of the crystal surface.
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Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact

between the sample and the crystal. Acquire the FT-IR spectrum, typically in the range of

4000-400 cm⁻¹.

Data Processing: The obtained spectrum should be baseline-corrected and the peaks

identified and assigned to their corresponding functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of DDAB by analyzing the chemical environment

of its protons (¹H) and carbon atoms (¹³C).

Methodology:

Sample Preparation:

Accurately weigh approximately 5-10 mg of DDAB.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Data Acquisition:

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Data Acquisition:

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150

ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing:

Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective nuclei in the DDAB molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight of the DDAB cation and study its fragmentation

pattern.

Methodology: Electrospray Ionization (ESI) is a suitable method for analyzing quaternary

ammonium compounds.

Sample Preparation: Prepare a dilute solution of DDAB in a suitable solvent such as

methanol or acetonitrile.

Instrument Setup:

Set up the mass spectrometer in positive ion ESI mode.
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Optimize the ESI source parameters, including capillary voltage, cone voltage, and

desolvation gas flow and temperature, to achieve a stable and abundant signal for the

analyte.

Data Acquisition:

Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

Acquire the mass spectrum over a relevant m/z range.

Data Analysis:

Identify the molecular ion peak corresponding to the Didecyldimethylammonium cation

([C₂₂H₄₈N]⁺).

If conducting tandem MS (MS/MS), select the molecular ion as the precursor ion and

acquire the product ion spectrum to observe fragmentation patterns.

Mechanism of Action Visualization
Didecyldimethylammonium bromide exerts its antimicrobial effect primarily through the

disruption of the bacterial cell membrane. The following diagrams illustrate the proposed

mechanism and the experimental workflow for its investigation.
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Caption: Proposed mechanism of antimicrobial action of Didecyldimethylammonium
bromide (DDAB).
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Experimental Workflow for Spectral Analysis
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Caption: General experimental workflow for the spectral characterization of DDAB.

To cite this document: BenchChem. [Spectral Properties of Didecyldimethylammonium
Bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1194856#spectral-properties-of-
didecyldimethylammonium-bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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